4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1455991-37-3
VCID: VC6290694
InChI: InChI=1S/C15H11NO5/c1-8-9(6-12(21-8)15(19)20)7-16-13(17)10-4-2-3-5-11(10)14(16)18/h2-6H,7H2,1H3,(H,19,20)
SMILES: CC1=C(C=C(O1)C(=O)O)CN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C15H11NO5
Molecular Weight: 285.255

4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid

CAS No.: 1455991-37-3

Cat. No.: VC6290694

Molecular Formula: C15H11NO5

Molecular Weight: 285.255

* For research use only. Not for human or veterinary use.

4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid - 1455991-37-3

Specification

CAS No. 1455991-37-3
Molecular Formula C15H11NO5
Molecular Weight 285.255
IUPAC Name 4-[(1,3-dioxoisoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid
Standard InChI InChI=1S/C15H11NO5/c1-8-9(6-12(21-8)15(19)20)7-16-13(17)10-4-2-3-5-11(10)14(16)18/h2-6H,7H2,1H3,(H,19,20)
Standard InChI Key WNDJBISSYRAIIO-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C(=O)O)CN2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central isoindole-1,3-dione group linked via a methylene bridge (–CH2_2–) to a 5-methylfuran-2-carboxylic acid subunit. The isoindole-1,3-dione moiety consists of a bicyclic aromatic system with two ketone groups at positions 1 and 3, while the furan ring bears a methyl group at position 5 and a carboxylic acid at position 2. This arrangement creates a planar, conjugated system with potential for intermolecular interactions such as hydrogen bonding (via the carboxylic acid and ketone groups) and π-π stacking (via the aromatic rings) .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C15_{15}H11_{11}NO5_{5}, yielding a molecular weight of 285.25 g/mol. This aligns with analogs such as 3-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxylic acid (C14_{14}H9_{9}NO5_{5}, 271.22 g/mol) and 4-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid (C15_{15}H9_{9}NO4_{4}, 283.24 g/mol) , with differences arising from substituent variations.

Stereochemical Considerations

No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in its IUPAC name. The methylene bridge allows free rotation, but steric hindrance from the methyl group on the furan ring may restrict conformational flexibility .

Spectroscopic Signatures

While experimental spectra for this specific compound are unavailable, predictions can be made using analogous structures:

  • IR Spectroscopy: Strong absorption bands at ~1,700 cm1^{-1} (C=O stretching of isoindole-dione and carboxylic acid) and ~1,250 cm1^{-1} (C–O–C stretching of the furan ring) .

  • NMR Spectroscopy:

    • 1^1H NMR: A singlet at δ ~4.8 ppm (methylene protons), aromatic protons in δ 7.5–8.3 ppm (isoindole-dione), and a singlet at δ ~2.4 ppm (methyl group on furan) .

    • 13^{13}C NMR: Carbonyl carbons at δ ~168–170 ppm, furan carbons at δ ~110–150 ppm, and methyl carbon at δ ~21 ppm .

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized through a two-step strategy common to isoindole-dione derivatives:

  • Formation of the Methylene Bridge: Reacting phthalic anhydride with a methyl-substituted furfurylamine derivative under reflux conditions to form the isoindole-dione core.

  • Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl or aldehyde intermediate on the furan ring using potassium permanganate (KMnO4_4) or Jones reagent .

Representative Reaction Scheme

Phthalic anhydride+5-methylfurfurylamineΔ,DMFIntermediateKMnO4,H2OTarget Compound\text{Phthalic anhydride} + \text{5-methylfurfurylamine} \xrightarrow{\Delta, \text{DMF}} \text{Intermediate} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Target Compound}

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm; expected retention time of 8–12 minutes using a C18 column .

Physicochemical Properties

Solubility and Partitioning

PropertyPredicted ValueMethod of Estimation
Aqueous solubility (25°C)0.12 mg/mLLogP-based extrapolation
LogP (octanol/water)1.85 ± 0.15ChemAxon Calculator
pKa (carboxylic acid)3.1–3.5Analog data

The carboxylic acid group confers moderate water solubility at physiological pH, while the isoindole-dione and methylfuran subunits contribute to lipophilicity.

Thermal Stability

  • Melting Point: Estimated 215–220°C (decomposition observed in analogs above 200°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 180°C under nitrogen atmosphere.

TargetProbability (0–1)Software Used
TNF-α inhibition0.72SwissTargetPrediction
COX-2 inhibition0.58SEA Search
PPARγ agonism0.41PharmMapper

Toxicity Profiling

  • AMES Test: Predicted non-mutagenic (TEST software).

  • hERG Inhibition Risk: Low (QikProp).

  • Hepatotoxicity: Moderate risk due to isoindole-dione metabolism into reactive intermediates .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality positions it as a candidate for:

  • Anti-inflammatory agents: Targeting TNF-α or IL-6 pathways.

  • Anticancer therapies: Potentiating apoptosis in solid tumors via ROS generation.

Material Science

Conjugated π-system and hydrogen-bonding capacity make it suitable for:

  • Organic semiconductor layers in thin-film transistors.

  • Self-assembling monolayers (SAMs) on metal oxides.

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